Uridine 5'-diphosphoglucose disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

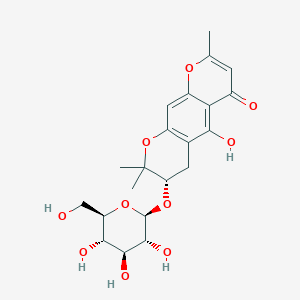

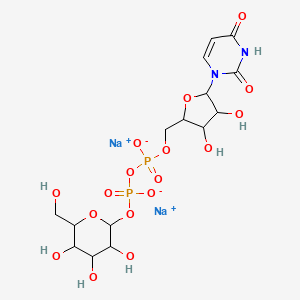

Uridine 5'-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C15H22N2Na2O17P2 and its molecular weight is 610.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacology and Neuroimmune System : UDPG activates the P2Y(14) receptor, which is involved in the neuroimmune system. Substitutions and truncations of the glucose moiety in UDPG can significantly affect its agonist activity at the P2Y(14) receptor, indicating its potential as a pharmacological probe for receptor characterization (Das et al., 2010).

Cancer Treatment and Toxicity Management : UDPG has been used as a rescuing agent from 5-fluorouracil (5FU) toxicity. It allows for the escalation of 5FU dosage in tumor-bearing mice while managing toxicity, suggesting its role in enhancing the therapeutic index of 5FU in cancer treatment (Codacci-Pisanelli et al., 1997).

GPCR Activation and Potential Pharmacological Activity : UDP-glucose, closely related to UDPG, activates the orphan G protein-coupled receptor KIAA0001, suggesting that sugar-nucleotides like UDPG might have roles as extracellular signaling molecules in addition to their roles in metabolism (Chambers et al., 2000).

Role in Vitreous Metabolism : In the field of ophthalmology, enzymes that catalyze the oxidation of UDPG to uridine 5'-diphosphoglucuronic acid have been identified in calf vitreous hyalocytes, indicating a role in vitreous metabolism (Jacobson, 1967).

Neuromuscular Effects : UDPG has shown effects on the contractile response of the phrenic diaphragm in guinea pigs, suggesting implications in neuromuscular transmission and glucose metabolism (Pastoris et al., 1979).

Hepatic Microsomal Activity : UDPG's role in hepatic microsomal N-glucuronidation and its interaction with nucleic acids indicate its significance in understanding mechanisms of bladder carcinogenesis (Kadlubar et al., 1977).

Plant Biochemistry : In plant biochemistry, a uridine 5′-diphosphoglucose: hydroxycinnamic acid acyl-glucosyltransferase has been studied for its role in the formation of high-energy acyl donor molecules, highlighting UDPG's involvement in plant metabolic processes (Mock & Strack, 1993).

Liver Disease Treatment : Clinical studies have shown that UDPG can be effective in treating acute viral hepatitis, suggesting its therapeutic potential in liver diseases (Fiori & Mazza, 1976).

Mécanisme D'action

Target of Action

Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .

Mode of Action

This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .

Biochemical Pathways

Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.

Action Environment

It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Uridine 5’-diphosphoglucose disodium salt acts as a potent agonist of the proinflammatory P2Y14 receptor . It plays an important role in the regulation of inflammation and neutrophil polarization in neutrophils . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .

Cellular Effects

Uridine 5’-diphosphoglucose disodium salt influences cell function by acting as a signaling molecule. It has been suggested to have potential beyond its classical metabolic functions . It can activate dendritic cells and glial cells .

Molecular Mechanism

Uridine 5’-diphosphoglucose disodium salt exerts its effects at the molecular level by binding to the P2Y14 receptor . This binding interaction triggers a cascade of events leading to the activation of dendritic cells and glial cells .

Temporal Effects in Laboratory Settings

It is known to be involved in the biosynthesis of glucose-containing molecules .

Metabolic Pathways

Uridine 5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It acts as a precursor of UDP-galactose and UDP-glucuronate . It also aids in the biosynthesis of glucose-containing molecules .

Propriétés

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 |

Source

|

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)

![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)

![N-[2-(7-Benzyl-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)-ethyl]acetaMide](/img/no-structure.png)